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molecular formula C6H5ClN2O2 B1397950 4-Amino-2-chloronicotinic acid CAS No. 1018678-38-0

4-Amino-2-chloronicotinic acid

Cat. No. B1397950
M. Wt: 172.57 g/mol
InChI Key: KSWQBRYDZAEYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829572B2

Procedure details

Methyl 4-amino-2-chloronicotinate (21.0 g, 112.9 mmol) and LiOH (10.3 g, 247.5 mmol) was taken in a mixture of dioxane:MeOH:water (3:2:1, ml) and the reaction mixture was heated to 85° C. for 2 hours. The solvent was evaporated under reduced pressure, the residue was dissolved in minimum volume of water and acidified (up to pH 4) with saturated citric acid. The aqueous solution was concentrated until precipitation just started. The mixture was allowed to stand overnight at 10° C. for complete precipitation. The resultant white solid was collected by filtration and recrystallized from isopropyl alcohol-hexane to afford 4-amino-2-chloronicotinic acid (13 g, 66% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.59 (d, 1H), 6.47 (d, 1H), 6.37 (brs, 2H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
dioxane MeOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10]C)=[O:9])=[C:6]([Cl:12])[N:5]=[CH:4][CH:3]=1.[Li+].[OH-]>O1CCOCC1.CO.O>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([Cl:12])[N:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
NC1=CC=NC(=C1C(=O)OC)Cl
Name
Quantity
10.3 g
Type
reactant
Smiles
[Li+].[OH-]
Name
dioxane MeOH water
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in minimum volume of water
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous solution was concentrated until precipitation
CUSTOM
Type
CUSTOM
Details
to stand overnight at 10° C. for complete precipitation
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl alcohol-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=NC(=C1C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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